6-Sulfamoylnicotinamide
CAS No.:
Cat. No.: VC20196749
Molecular Formula: C6H7N3O3S
Molecular Weight: 201.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3O3S |
|---|---|
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 6-sulfamoylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
| Standard InChI Key | RWYSBHALWVMECU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Sulfamoylnicotinamide (IUPAC name: pyridine-6-sulfonamide carboxamide) consists of a pyridine ring with a sulfamoyl group at position 6 and a carboxamide group at position 3. Its molecular formula is C₆H₇N₃O₃S, with a molecular weight of 201.21 g/mol. The sulfamoyl group introduces polar characteristics, enhancing water solubility compared to unsubstituted nicotinamide .
Positional isomerism significantly impacts biological activity. For instance, N,N-dimethyl-2-sulfamoylnicotinamide (CAS 112006-75-4), a related compound with a sulfamoyl group at position 2, exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 488.9±55.0°C . While the 6-sulfamoyl isomer’s physical properties remain uncharacterized, computational models suggest similar thermal stability but distinct electronic distributions due to the sulfamoyl group’s positioning .
Synthetic Routes and Modifications
Core Synthesis Strategies
The synthesis of sulfamoylnicotinamide derivatives typically involves sulfonylation of nicotinamide precursors. A representative method from niclosamide analog studies involves:
-
Sulfonation: Reacting 5-chloro-2-hydroxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl group.
-
Amidation: Coupling with 4-aminobenzotrifluoride using PCl₃ as a condensing agent .
For 6-sulfamoylnicotinamide, analogous steps would require regioselective sulfonation at position 6, achieved via directed ortho-metalation or protective group strategies .
Prodrug Design
To enhance pharmacokinetics, prodrugs of sulfamoyl-containing compounds are synthesized through:
-
Acylation: Reacting with anhydrides to improve lipophilicity.
-
Amino acid conjugation: Introducing protected amino acids (e.g., glycine) to facilitate targeted delivery .
Pharmacological and Biological Properties
Table 1: Pharmacokinetic Comparison of Niclosamide and Analog 21
| Compound | Mouse t₁/₂ (min) | Human t₁/₂ (min) |
|---|---|---|
| Niclosamide | 5.86 | 13.3 |
| Analog 21 | 22.6 | 120 |
Cytotoxicity Profile
Sulfamoyl derivatives exhibit variable cytotoxicity. Analog 21 demonstrates a CC₅₀ of 4.73 μM in Vero-E6 cells, yielding a selectivity index (SI) of 4.73 . This suggests a favorable therapeutic window compared to niclosamide (SI = 0.43) .
Structural and Crystallographic Insights
Conformational Analysis
X-ray crystallography of ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate reveals:
-
Dihedral angles: The amide group forms an 86.30° angle with the pyridine ring, inducing steric hindrance .
-
Intermolecular interactions: N–H⋯O hydrogen bonding stabilizes the crystal lattice .
These findings imply that 6-sulfamoylnicotinamide may adopt similar conformations, influencing its receptor binding and solubility.
Future Directions and Applications
Synthetic Challenges
Key hurdles include:
-
Regioselective sulfonation: Achieving high yields at position 6 without protecting groups.
-
Prodrug optimization: Balancing metabolic stability and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume